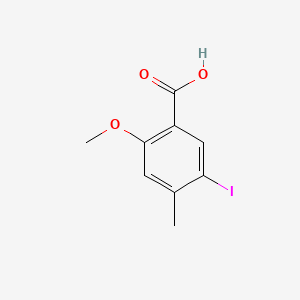

5-Iodo-2-methoxy-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSRDJONMBQQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676307 | |

| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241674-09-8 | |

| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 5-Iodo-2-methoxy-4-methylbenzoic Acid

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

5-Iodo-2-methoxy-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates several key features: a carboxylic acid for derivatization, a methoxy group that influences electronic properties and can participate in hydrogen bonding, a methyl group, and a strategically placed iodine atom. This iodine atom is particularly significant as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures, enabling the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the iodo, methoxy, and methyl groups on the benzoic acid scaffold allows for the precise tuning of molecular properties, making this compound a sought-after intermediate in drug discovery programs.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and logical pathway to synthesize 5-Iodo-2-methoxy-4-methylbenzoic acid is through the electrophilic aromatic substitution (EAS) of the readily available precursor, 2-methoxy-4-methylbenzoic acid. The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring.

The methoxy (-OCH3) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2][3] The methyl (-CH3) group is also an activating group and an ortho, para-director, though its activating effect is weaker than the methoxy group and operates primarily through an inductive effect. The carboxylic acid (-COOH) group, conversely, is a deactivating group and a meta-director.

In the case of 2-methoxy-4-methylbenzoic acid, the potent ortho, para-directing influence of the methoxy group at position 2 will dominate, directing the incoming electrophile (the iodonium ion) to the positions ortho and para to it. The para position (position 5) is sterically accessible and electronically activated, making it the most probable site for iodination. The other ortho position (position 3) is also activated, but may experience some steric hindrance from the adjacent carboxylic acid group. Therefore, the regioselective iodination at the 5-position is the expected outcome.

A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent.[4] The oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂), converts the less reactive I₂ into a more potent electrophilic iodine species, often denoted as "I+". This in situ generation of the active electrophile allows for efficient iodination under relatively mild conditions.

Visualizing the Synthesis Pathway

Caption: Synthetic route to 5-Iodo-2-methoxy-4-methylbenzoic acid.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid, based on established methods for the iodination of activated aromatic compounds.[5]

Materials and Reagents:

-

2-Methoxy-4-methylbenzoic acid (Starting Material)[6]

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Addition of Reagents: To the stirred suspension, add iodine (0.5 eq) and iodic acid (0.2 eq).

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium sulfite. Stir the mixture until the color of excess iodine disappears.

-

Isolation of Crude Product: The precipitated crude product is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Quantitative Data Summary

| Parameter | Value/Description |

| Starting Material | 2-Methoxy-4-methylbenzoic acid |

| Molar Mass | 166.17 g/mol [7] |

| Iodinating Agent | Iodine (I₂) and Iodic Acid (HIO₃) |

| Solvent | Glacial Acetic Acid / Acetic Anhydride |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | 45-50 °C |

| Reaction Time | 2-3 hours |

| Purification Method | Recrystallization |

| Expected Product | 5-Iodo-2-methoxy-4-methylbenzoic acid |

| Molar Mass | 292.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

Characterization

The identity and purity of the synthesized 5-Iodo-2-methoxy-4-methylbenzoic acid should be confirmed by standard analytical techniques, including:

-

Melting Point Analysis: To determine the purity of the crystalline product.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the iodination.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care.

-

Iodine and its vapors are harmful; avoid inhalation and skin contact.

References

-

Brainly.com. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more. Retrieved from [Link]

-

Organic Syntheses Procedure. m-IODOBENZOIC ACID. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

PubChem. 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. Electrophilic halogenation. Retrieved from [Link]

-

ChemBK. 2-methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

-

Organic Syntheses Procedure. p-IODOBENZOIC ACID. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

-

Beilstein Journals. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Retrieved from [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid (CAS: 54811-38-0): Synthesis, Applications, and Experimental Protocols

A Note on Chemical Identity: The provided CAS number, 54811-38-0, is authoritatively assigned to 5-Iodo-2-methylbenzoic acid . This guide will therefore focus on this compound.

Introduction: A Versatile Halogenated Building Block

5-Iodo-2-methylbenzoic acid, also known as 5-iodo-o-toluic acid, is a highly functionalized aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, makes it a valuable and versatile intermediate in various fields of chemical science. The presence of the iodine substituent is particularly significant, as it provides a reactive site for forming new chemical bonds, especially carbon-carbon and carbon-heteroatom bonds, through various cross-coupling reactions. This reactivity makes it an essential building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and essential laboratory protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Iodo-2-methylbenzoic acid are summarized below, providing a foundational understanding of its physical characteristics and spectroscopic identifiers.

| Property | Value | Source(s) |

| CAS Number | 54811-38-0 | [1][2][3] |

| Molecular Formula | C₈H₇IO₂ | [1][2][3] |

| Molecular Weight | 262.04 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 176 - 183 °C | [1][2][4] |

| Boiling Point | 339.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.867 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water, soluble in hot acetic acid and organic solvents like ethanol and DMSO. | [4][5] |

| Purity | ≥ 98% (Typically available) | [4] |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation of 5-Iodo-2-methylbenzoic acid.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methyl group will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.[6]

-

IR Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm⁻¹. C-H stretches for the aromatic ring and the methyl group will appear around 3000 cm⁻¹ and 2900 cm⁻¹, respectively.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 5-Iodo-2-methylbenzoic acid is through the direct iodination of 2-methylbenzoic acid (o-toluic acid). Several methods have been developed to achieve this transformation efficiently.

Iodination using Iodine and an Oxidizing Agent

A common and effective method involves the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent. This approach avoids the multi-step Sandmeyer process, which involves nitration, reduction, and diazotization.[7] A patented method highlights the use of a microporous compound, such as a β-form zeolite, along with iodine, an oxidizing agent, and acetic anhydride.[7][8]

Causality of Reagents:

-

2-Methylbenzoic Acid (Starting Material): The substrate for the iodination reaction.

-

Iodine (I₂): The source of the iodine atom to be incorporated into the aromatic ring.

-

Oxidizing Agent (e.g., Potassium Persulfate, Iodic Acid): To generate the electrophilic iodine species (I⁺) necessary for electrophilic aromatic substitution.

-

Microporous Compound/Catalyst (e.g., Zeolite): To enhance reaction efficiency and selectivity.[7][8]

-

Acetic Anhydride/Acetic Acid (Solvent/Reagent): Provides the reaction medium and can also act as a water scavenger.[7][9]

Reaction Workflow Diagram:

Caption: A generalized workflow for the synthesis of 5-Iodo-2-methylbenzoic acid.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a generalized representation based on common laboratory practices for iodination reactions.

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-methylbenzoic acid and a suitable solvent such as acetic acid.[9]

-

Reagent Addition: Add iodine and the chosen oxidizing agent (e.g., potassium persulfate) to the stirred solution.[9]

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and maintain it for several hours until the reaction is complete (monitored by TLC or HPLC).[9]

-

Work-up: Cool the reaction mixture to room temperature to allow the product to precipitate.[9] The precipitation can be enhanced by the addition of water.

-

Isolation: Collect the crude product by filtration and wash the filter cake with water to remove any inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as toluene or hot acetic acid, to obtain the final product as a crystalline solid.[5][9]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Applications in Drug Discovery and Organic Synthesis

The utility of 5-Iodo-2-methylbenzoic acid stems from its unique combination of functional groups, making it a key intermediate in several areas.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5] It is specifically mentioned as an intermediate in the manufacturing of anti-diabetic medicines.[10]

-

Organic Synthesis: The carbon-iodine bond is a key feature, enabling its use in a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for creating more complex molecular architectures from simpler starting materials.[1]

-

Material Science: The compound and its derivatives can be used in the development of functional materials, such as specialized polymers and coatings.[1] It has also been noted for its use in polarizing films for liquid crystal displays (LCDs).[5]

Application Pathway Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 54811-38-0,5-Iodo-2-methylbenzoic acid | lookchem [lookchem.com]

- 3. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 5. seemafinechem.com [seemafinechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 9. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 10. eskayiodine.com [eskayiodine.com]

5-Iodo-2-methoxy-4-methylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 5-Iodo-2-methoxy-4-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-methoxy-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. While specific literature on this compound is nascent, this document synthesizes available data and provides expert insights into its physicochemical properties, plausible synthetic routes, potential applications, and standard analytical methodologies. The guide is intended for researchers, medicinal chemists, and material scientists interested in leveraging this molecule as a versatile building block for novel chemical entities. This document will cover its molecular formula, molecular weight, and its potential as a synthetic intermediate.

Introduction and Molecular Identity

5-Iodo-2-methoxy-4-methylbenzoic acid is a unique organic compound characterized by a benzoic acid core with iodo, methoxy, and methyl substituents. This specific arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis. The presence of an iodine atom, a versatile halogen, provides a reactive handle for various cross-coupling reactions, while the carboxylic acid moiety allows for derivatization, such as amide bond formation.

The structural features suggest its utility as a scaffold in the design of complex molecules for pharmaceutical and materials science applications.[1] While detailed research on this specific isomer is limited, its chemical nature can be inferred from the extensive studies on related iodinated and methoxy-substituted benzoic acids.

Molecular Formula and Weight:

Physicochemical and Handling Properties

Quantitative experimental data for 5-Iodo-2-methoxy-4-methylbenzoic acid is not extensively documented in peer-reviewed literature. The table below summarizes its core identity and available handling information.

| Property | Value | Reference |

| CAS Number | 1241674-09-8 | [3] |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

| Purity (Typical) | ≥95% | [3] |

| Storage Conditions | Store at 0°C to 8°C, protected from light | [1][2] |

| Handling | Handle in a well-ventilated area. | [4] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Electrophilic Iodination

The directing effects of the substituents on the aromatic ring are key to predicting the outcome of an electrophilic substitution reaction.

-

The methoxy group (-OCH₃) at C2 is a strong activating group and is ortho-, para- directing.

-

The methyl group (-CH₃) at C4 is a weak activating group and is also ortho-, para- directing.

-

The carboxylic acid group (-COOH) is a deactivating group and is meta- directing.

Considering these effects, the C5 position is the most sterically accessible and electronically favorable site for iodination. The strong activating effect of the C2-methoxy group directs to its para-position (C5), and the C4-methyl group directs to its ortho-position (C5). Therefore, direct iodination of 2-methoxy-4-methylbenzoic acid is expected to yield the desired 5-iodo product with high regioselectivity.

Caption: Proposed workflow for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the iodination of substituted benzoic acids.[5]

-

Dissolution: Dissolve 1.0 equivalent of 2-methoxy-4-methylbenzoic acid in glacial acetic acid.

-

Reagent Addition: Add 0.5 equivalents of Iodine (I₂) and 0.4 equivalents of an oxidizing agent (e.g., periodic acid or potassium persulfate) to the solution.

-

Reaction: Heat the mixture with stirring at 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Applications in Research and Development

The true value of 5-Iodo-2-methoxy-4-methylbenzoic acid lies in its potential as a versatile building block for constructing more complex molecular architectures.

Medicinal Chemistry and Drug Discovery

The iodo-substituent serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around a core scaffold, a fundamental strategy in modern drug discovery. Related iodobenzoic acid derivatives are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1]

Caption: Role as a versatile intermediate in chemical synthesis.

Materials Science

Iodinated aromatic compounds are also used as intermediates for materials with specific electronic properties, such as polarizing films for liquid crystal displays (LCDs).[1][6] The defined substitution pattern of 5-Iodo-2-methoxy-4-methylbenzoic acid could be exploited to synthesize novel organic materials with tailored optical or electronic characteristics.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of 5-Iodo-2-methoxy-4-methylbenzoic acid.

-

Purity Assessment (HPLC):

-

Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV detection at a wavelength corresponding to the compound's chromophore (e.g., 254 nm).

-

Outcome: Determination of purity (e.g., >95%).

-

-

Identity Confirmation (Mass Spectrometry):

-

Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

-

Mode: Negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Outcome: Confirmation of the exact mass, consistent with the molecular formula C₉H₉IO₃.

-

-

Structural Elucidation (NMR Spectroscopy):

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected ¹H NMR Signals:

-

Two singlets for the two aromatic protons.

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methyl (-CH₃) protons.

-

A broad singlet for the carboxylic acid (-COOH) proton.

-

-

Outcome: Unambiguous confirmation of the substitution pattern on the benzoic acid ring.

-

Conclusion

5-Iodo-2-methoxy-4-methylbenzoic acid (Molecular Formula: C₉H₉IO₃, Molecular Weight: 292.07 g/mol ) is a promising, yet underexplored, chemical intermediate. Its unique combination of a reactive iodine atom and a versatile carboxylic acid group makes it a valuable precursor for the synthesis of complex molecules. While detailed experimental data in the public domain remains scarce, this guide provides a solid foundation for researchers by outlining its core properties, a plausible synthetic strategy, a framework for its analytical characterization, and its potential applications in drug discovery and materials science. The current lack of extensive literature also presents a clear opportunity for further academic and industrial research to fully characterize and exploit the potential of this compound.

References

-

High Purity 5-Iodo-2-Methylbenzoic Acid. (n.d.). Retrieved January 16, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (US7642374B2).

-

Pharmaffiliates. (n.d.). 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved January 16, 2026, from [Link]

-

Seema FineChem Ind. LLP. (n.d.). 5-Iodo-2-Methylbenzoic Acid. Retrieved January 16, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 5-Iodo-2-methoxy-4-methylbenzoic acid. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (EP1642881B1).

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.

-

Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (CN100406422C). Retrieved January 16, 2026, from [Link]

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved January 16, 2026, from [Link]

-

Eskay Iodine. (n.d.). 5-Iodo 2-Methyl Benzoic Acid (MIBA). Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Iodo-2-methoxy-4-methyl-benzoic acid-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 4. echemi.com [echemi.com]

- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. seemafinechem.com [seemafinechem.com]

Spectroscopic Profile of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth, theoretical analysis of the spectroscopic characteristics of 5-Iodo-2-methoxy-4-methylbenzoic acid. In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and drug development professionals. The predicted data herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from analogous compounds.

Introduction: The Structural Significance of 5-Iodo-2-methoxy-4-methylbenzoic Acid

5-Iodo-2-methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of an iodine atom, a methoxy group, a methyl group, and a carboxylic acid function on the benzene ring makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity and purity in synthetic applications. This guide offers a foundational framework for interpreting the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 5-Iodo-2-methoxy-4-methylbenzoic acid are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the various substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| COOH | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |

| Ar-H (H-6) | ~7.8 | Singlet | - | This proton is ortho to the electron-withdrawing carboxylic acid group and is deshielded. It is expected to be a singlet due to the absence of adjacent protons. |

| Ar-H (H-3) | ~6.9 | Singlet | - | This proton is ortho to the electron-donating methoxy group and para to the methyl group, leading to a more upfield chemical shift. It is also expected to be a singlet. |

| OCH₃ | ~3.9 | Singlet | - | The three protons of the methoxy group are equivalent and appear as a sharp singlet. |

| CH₃ | ~2.4 | Singlet | - | The three protons of the methyl group are equivalent and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 168 - 172 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the characteristic downfield region. |

| C-2 (C-OCH₃) | 158 - 162 | This carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |

| C-4 (C-CH₃) | 140 - 144 | The carbon bearing the methyl group. |

| C-1 (C-COOH) | 125 - 130 | The ipso-carbon attached to the carboxylic acid group. |

| C-6 | 135 - 140 | This carbon is deshielded by the adjacent carboxylic acid group. |

| C-3 | 110 - 115 | This carbon is shielded by the ortho-methoxy group. |

| C-5 (C-I) | 90 - 95 | The carbon attached to the iodine atom experiences a significant upfield shift due to the heavy atom effect. |

| OCH₃ | 55 - 60 | The carbon of the methoxy group. |

| CH₃ | 20 - 25 | The carbon of the methyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a compound like 5-Iodo-2-methoxy-4-methylbenzoic acid is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Logical Workflow for NMR Analysis

Caption: A streamlined workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 5-Iodo-2-methoxy-4-methylbenzoic acid are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methoxy and Methyl |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong | Aromatic Ring |

| C-O Stretch (Carboxylic Acid/Methoxy) | 1210 - 1320, 1000 - 1100 | Strong | Carboxylic Acid, Methoxy |

| C-I Stretch | 500 - 600 | Medium | Iodo Group |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of 5-Iodo-2-methoxy-4-methylbenzoic acid is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Ion Identity | Fragmentation Pathway |

| 292 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |

| 277 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or methyl group. |

| 247 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 165 | [M - I]⁺ | Loss of an iodine radical. |

| 127 | [I]⁺ | Iodine cation. |

Proposed Fragmentation Pathway

The fragmentation of 5-Iodo-2-methoxy-4-methylbenzoic acid under EI conditions is likely to proceed through several key pathways, including the loss of the substituents and cleavage of the aromatic ring.

Caption: A proposed electron ionization fragmentation pathway for 5-Iodo-2-methoxy-4-methylbenzoic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) would be more appropriate.

-

-

Ionization:

-

Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

-

Mass Analysis:

-

A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-Iodo-2-methoxy-4-methylbenzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable starting point for researchers working with this compound. Experimental verification of this data is crucial and will provide a more definitive characterization of this molecule.

References

-

At the time of writing, no direct experimental spectroscopic data for 5-Iodo-2-methoxy-4-methylbenzoic acid was found in publicly accessible databases. The predictions and interpretations presented in this guide are based on general principles of spectroscopy and data from structurally related compounds.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) can be used to find data for analogous structures: [Link]

-

An In-depth Technical Guide to 5-Iodo-2-methoxy-4-methylbenzoic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Iodo-2-methoxy-4-methylbenzoic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth insights into its synthesis, chemical characteristics, and potential applications.

Introduction and Strategic Importance

5-Iodo-2-methoxy-4-methylbenzoic acid, with the molecular formula C9H9IO3, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an iodine atom, a methoxy group, and a methyl group on the benzoic acid backbone, makes it a highly versatile building block in the synthesis of more complex molecules.[1] The presence of the iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann-type couplings.[1][2] This "reactive handle" is fundamental for constructing biaryl structures, which are common motifs in pharmaceutical compounds and advanced materials.[1] The carboxylic acid and methoxy groups also offer sites for further functionalization, allowing for a modular approach to molecular design.

Historical Context and Discovery

While a specific, detailed historical account of the initial discovery of 5-Iodo-2-methoxy-4-methylbenzoic acid is not prominently documented in readily available literature, its emergence can be understood within the broader context of the development of halogenated benzoic acid derivatives in the 19th and 20th centuries. The systematic study of iodobenzoic acid isomers laid the foundational chemistry for the synthesis of more complex, substituted analogs like the topic compound.[2] The development of such specialized reagents has been driven by the increasing demand for sophisticated building blocks in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Synthesis and Mechanistic Insights

The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid typically involves a multi-step process starting from a more readily available precursor. A plausible and commonly employed synthetic strategy is the direct iodination of 2-methoxy-4-methylbenzoic acid. This section details a representative experimental protocol, explaining the rationale behind the chosen reagents and conditions.

Synthesis of the Precursor: 2-methoxy-4-methylbenzoic acid

The precursor, 2-methoxy-4-methylbenzoic acid, can be synthesized from p-toluic acid (4-methylbenzoic acid) through a series of reactions.

Experimental Protocol: Synthesis of 2-methoxy-4-methylbenzoic acid

-

Step 1: Nitration of p-Toluic Acid.

-

p-Toluic acid is treated with a nitrating mixture (typically nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The reaction is usually carried out at low temperatures to control the regioselectivity and prevent over-nitration.

-

-

Step 2: Reduction of the Nitro Group.

-

The resulting nitro-substituted benzoic acid is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.

-

-

Step 3: Diazotization and Hydroxylation.

-

The amino group is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield a hydroxyl group.

-

-

Step 4: Methylation of the Hydroxyl Group.

-

The hydroxyl group is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) to form the methoxy group, yielding 2-methoxy-4-methylbenzoic acid.

-

Iodination of 2-methoxy-4-methylbenzoic acid

The final step is the regioselective iodination of the activated aromatic ring of 2-methoxy-4-methylbenzoic acid. The methoxy and methyl groups are ortho, para-directing, and the position of iodination is influenced by both electronic and steric factors.

Experimental Protocol: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid

-

Reagents and Materials:

-

Procedure:

-

Dissolve 2-methoxy-4-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add iodine and the chosen oxidizing agent to the solution. The oxidizing agent is crucial for generating the electrophilic iodine species (I+) required for electrophilic aromatic substitution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Decolorize the mixture by adding a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Iodo-2-methoxy-4-methylbenzoic acid.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for 5-Iodo-2-methoxy-4-methylbenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Iodo-2-methoxy-4-methylbenzoic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Storage | Refrigerate at 2-8°C in a sealed, dry container, protected from light | [1] |

Applications in Research and Development

5-Iodo-2-methoxy-4-methylbenzoic acid is primarily utilized as a versatile intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the strategic placement of its functional groups, which allows for selective and sequential chemical transformations.

-

Pharmaceutical Synthesis: The iodinated benzoic acid moiety is a common precursor for the development of active pharmaceutical ingredients (APIs).[1] The iodine atom facilitates the introduction of various organic fragments through cross-coupling reactions, enabling the construction of complex molecular scaffolds with potential therapeutic activities.

-

Materials Science: This compound and its derivatives can serve as key intermediates for the synthesis of materials for applications such as polarizing films in liquid crystal displays (LCDs).[1] The rigid aromatic core and the potential for further elaboration make it a valuable component in the design of novel organic materials with specific electronic and optical properties.

-

Research and Chemical Development: In a laboratory setting, 5-Iodo-2-methoxy-4-methylbenzoic acid is classified for Research Use Only (RUO).[1] It is a valuable tool for chemists exploring new synthetic methodologies and developing novel molecules with unique properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodo-2-methoxy-4-methylbenzoic acid. It is intended for use in a controlled laboratory environment by trained professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and emergency measures. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.

Conclusion

5-Iodo-2-methoxy-4-methylbenzoic acid stands out as a strategically important building block in modern organic synthesis. Its well-defined structure and the reactivity of its functional groups provide a reliable platform for the construction of complex and high-value molecules. While its specific discovery may not be a singular, celebrated event, its utility is a testament to the ongoing evolution of synthetic chemistry, driven by the needs of the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for the research and development community.

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

-

Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016). American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

ChemSynthesis. (2025). 2-(methoxymethoxy)-4-methylbenzoic acid. Retrieved from [Link]

-

ChemBK. (2024). 2-methoxy-4-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved from [Link]

-

European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Iodo-2-methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

Sources

A Theoretical and Spectroscopic Exploration of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 5-Iodo-2-methoxy-4-methylbenzoic acid, a versatile building block in medicinal chemistry and materials science. This document delves into the molecular architecture, spectroscopic signatures, and electronic properties of the title compound through a combination of established synthetic protocols and cutting-edge computational analysis. By integrating experimental methodologies with theoretical insights derived from Density Functional Theory (DFT), this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. We will explore a detailed synthetic pathway, present a thorough analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and elucidate its electronic structure and reactivity through in-silico modeling.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, including its acidity, reactivity, and biological activity. Halogenated benzoic acids, in particular, are of significant interest due to the unique properties imparted by the halogen substituent. The presence of an iodine atom, as in 5-Iodo-2-methoxy-4-methylbenzoic acid, introduces a site for facile cross-coupling reactions, enabling the construction of complex molecular architectures.

The title compound, with its specific substitution pattern of iodo, methoxy, and methyl groups, presents a unique combination of electronic and steric effects that influence its reactivity and potential applications. The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic ring, while the methyl group provides a lipophilic character. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Synthesis and Characterization: A Practical Approach

While multiple synthetic routes to substituted benzoic acids exist, a common and effective method involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. Below is a detailed, step-by-step protocol for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid, adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid

This protocol is based on the diazotization of 2-amino-5-iodo-4-methylanisole followed by the introduction of the carboxylic acid group.

Materials:

-

2-amino-5-iodo-4-methylanisole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Copper(I) Cyanide (CuCN)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-5-iodo-4-methylanisole in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change. Stir the mixture for an additional 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the CuCN/KI solution with vigorous stirring. An effervescence will be observed as nitrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

-

Hydrolysis and Isolation:

-

After cooling, make the reaction mixture strongly basic by the addition of a concentrated sodium hydroxide (NaOH) solution and heat under reflux to hydrolyze the nitrile to the carboxylic acid.

-

Cool the mixture and acidify with concentrated HCl to precipitate the crude 5-Iodo-2-methoxy-4-methylbenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-Iodo-2-methoxy-4-methylbenzoic acid.

-

Characterization Workflow

The successful synthesis of the target compound must be confirmed through a series of analytical techniques.

Caption: Workflow for the characterization and purification of the synthesized compound.

Theoretical Studies: Unveiling Molecular Properties

To gain a deeper understanding of the intrinsic properties of 5-Iodo-2-methoxy-4-methylbenzoic acid, we propose a comprehensive theoretical study employing Density Functional Theory (DFT). DFT has proven to be a powerful tool for predicting the electronic structure, spectroscopic properties, and reactivity of organic molecules with a high degree of accuracy.[1]

Computational Methodology

All calculations would be performed using a widely recognized quantum chemistry software package. The molecular geometry of 5-Iodo-2-methoxy-4-methylbenzoic acid would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for molecules of this type. Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared spectrum. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Caption: A typical workflow for the theoretical analysis of the target molecule.

Predicted Spectroscopic Data

Based on the proposed computational methodology and comparison with structurally similar compounds, we can predict the key spectroscopic features of 5-Iodo-2-methoxy-4-methylbenzoic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| COOH | 10.0 - 13.0 | br s |

| Ar-H (position 3) | ~6.8 | s |

| Ar-H (position 6) | ~7.9 | s |

| OCH₃ | ~3.9 | s |

| CH₃ | ~2.4 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | ~170 |

| C-I | ~90 |

| C-OCH₃ | ~160 |

| C-CH₃ | ~140 |

| C-COOH | ~120 |

| Ar-C (position 3) | ~115 |

| Ar-C (position 6) | ~135 |

| OCH₃ | ~56 |

| CH₃ | ~20 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (acid) | 3300 - 2500 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 2980 - 2850 | Stretching |

| C=O (acid) | ~1700 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (ether) | ~1250 | Stretching |

| C-I | ~550 | Stretching |

Mass Spectrometry Prediction:

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 292. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH) to give a peak at m/z 275, and the loss of the carboxyl group (-COOH) to give a peak at m/z 247.

Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within the molecule. For 5-Iodo-2-methoxy-4-methylbenzoic acid, the most negative potential (red regions) is expected to be localized on the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The region around the iodine atom will exhibit a positive region known as a "sigma-hole," which is characteristic of halogen bonding interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, suggesting these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, indicating these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical framework for understanding 5-Iodo-2-methoxy-4-methylbenzoic acid. The outlined synthetic protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its characterization. The computational analysis sheds light on the molecule's electronic structure and reactivity, providing insights that can guide its application in the design of novel pharmaceuticals and materials.

Future research should focus on the experimental validation of the predicted spectroscopic and electronic properties. Furthermore, exploring the utility of this compound in various cross-coupling reactions will undoubtedly open new avenues for the synthesis of complex and biologically active molecules. The potential for this molecule to engage in halogen bonding also warrants further investigation, as this could lead to the development of novel supramolecular assemblies and crystal engineering applications.

References

-

Velika, B., et al. (2022). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Preprints.org.[1]

-

BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid. BenchChem.[2]

-

Sigma-Aldrich. 5-Iodo-2-methoxybenzoic acid 97. Sigma-Aldrich.[3]

-

ChemicalBook. 2-IODO-5-METHYLBENZOIC ACID synthesis. ChemicalBook.[4]

-

PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com.[5]

-

PubChem. 5-Iodo-2-methylbenzoic acid. PubChem.[6]

-

Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016). pubs.acs.org.[7]

-

Amerigo Scientific. 5-Iodo-2-methoxy-4-methylbenzoic acid. Amerigo Scientific.[8]

-

Pharmaffiliates. 5-Iodo-4-methoxy-2-methylbenzoic Acid. Pharmaffiliates.[9]

-

ChemRxiv. DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv.[10]

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.[11]

-

NIST. Benzoic acid, 4-methyl-. NIST WebBook.[12]

-

Indian Journal of Chemistry. Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Indian Journal of Chemistry.

-

Semantic Scholar. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Semantic Scholar.[13]

-

ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. ChemicalBook.[14]

-

ResearchGate. Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. ResearchGate.[15]

-

NIST. Benzoic acid, 4-methyl-, methyl ester. NIST WebBook.[16]

-

Oxford Academic. Quantitative 1 H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Oxford Academic.[17]

Sources

- 1. preprints.org [preprints.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Iodo-2-methoxybenzoic acid 97 2786-00-7 [sigmaaldrich.com]

- 4. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 5-Iodo-2-methoxy-4-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Semantic Scholar [semanticscholar.org]

- 14. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 17. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Iodo-2-methylbenzoic Acid

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 5-Iodo-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via the direct electrophilic iodination of o-toluic acid. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, outlines safety protocols, and presents a workflow for achieving high yield and purity.

Introduction and Scientific Rationale

5-Iodo-2-methylbenzoic acid is a valuable building block in organic synthesis. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, an aryl iodide, and a methyl group. The aryl iodide is particularly important as it can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

The synthesis from o-toluic acid is an exercise in regiocontrolled electrophilic aromatic substitution (EAS). The starting material possesses two substituents on the aromatic ring: an electron-donating, activating methyl group (-CH₃) and an electron-withdrawing, deactivating carboxylic acid group (-COOH).

-

Expertise & Causality: The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The positions ortho to the methyl group are sterically hindered by the adjacent carboxylic acid. Therefore, the incoming electrophile is directed to the position para to the methyl group, which is also conveniently meta to the carboxylic acid group. This synergistic directing effect allows for the highly selective formation of the 5-iodo isomer.

Direct iodination of aromatic rings is thermodynamically challenging compared to chlorination or bromination.[1] Consequently, the reaction requires the in-situ generation of a potent electrophilic iodine species (I⁺). This is typically achieved by using molecular iodine (I₂) in the presence of a strong oxidizing agent and an acid catalyst.[2][3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of o-toluic acid proceeds via a classic two-step electrophilic aromatic substitution mechanism.[4][5]

-

Generation of the Electrophile: An oxidizing agent, such as iodic acid (HIO₃) or potassium persulfate (K₂S₂O₈), in concert with concentrated sulfuric acid, oxidizes molecular iodine (I₂) to a highly electrophilic species, often represented as I⁺.[2][6]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the o-toluic acid ring acts as a nucleophile, attacking the electrophilic iodine. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts a proton from the carbon atom bearing the new iodo group. This final, fast step restores the aromatic π-system, yielding the final product, 5-Iodo-2-methylbenzoic acid.[5]

Detailed Experimental Protocol

This protocol is a synthesized representation based on established industrial and laboratory procedures.[7][8][9] It is designed to be a self-validating system, where careful execution leads to high purity and yield.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| o-Toluic Acid | C₈H₈O₂ | 136.15 | 13.6 | 0.10 | 1.0 |

| Iodine | I₂ | 253.81 | 15.2 | 0.06 | 0.6 |

| Potassium Persulfate | K₂S₂O₈ | 270.32 | 14.9 | 0.055 | 0.55 |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 150 mL | - | - |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 16.3 | 0.166 | 1.66 |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Reagent Addition:

-

To the flask, add glacial acetic acid (150 mL) and o-toluic acid (13.6 g, 0.10 mol).

-

Stir the mixture at room temperature until the o-toluic acid is fully dissolved.

-

Carefully and slowly, add concentrated sulfuric acid (16.3 g) to the stirring solution. An exotherm will be observed.

-

Once the solution has returned to near room temperature, add iodine (15.2 g, 0.06 mol) and potassium persulfate (14.9 g, 0.055 mol).[8]

-

-

Reaction:

-

Heat the reaction mixture to 75-80°C using a heating mantle.

-

Maintain this temperature and continue stirring for approximately 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-toluic acid) is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to approximately 50°C.

-

Slowly and carefully pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.

-

Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acids and salts.

-

Dry the crude product in a vacuum oven at 60°C overnight. A typical crude yield is 90-95%.[7]

-

-

Purification (Recrystallization):

-

Transfer the dried crude solid to a suitably sized Erlenmeyer flask.

-

Add a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

-

Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.[7] The expected purity after recrystallization should be >99% by HPLC.[7]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 5-Iodo-2-methylbenzoic acid.

Safety and Handling

Adherence to safety protocols is paramount for this procedure.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[11][12]

-

Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and iodine fumes.[13]

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[14] Handle with extreme care and add it slowly to other solutions to dissipate heat.

-

Iodine: Toxic if inhaled or ingested and can cause skin and eye irritation.[12][13] Avoid creating dust or vapor.

-

Potassium Persulfate: A strong oxidizing agent. Keep away from combustible materials.

-

-

Waste Disposal: All chemical waste, including filtrates and contaminated materials, must be disposed of according to institutional hazardous waste guidelines.

References

-

Process For Producing 5 Iodo 2 Methylbenzoic Acid. (n.d.). Quick Company. Retrieved from [Link]

- Process for producing 5-iodo-2-methylbenzoic acid. (2005). European Patent Office - EP 1642881 B1.

- Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents - CN100406422C.

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

-

Mechanism of Electrophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic halogenation. (n.d.). Wikipedia. Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022, November 14). Chemia. Retrieved from [Link]

-

Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Iodine Solution - Safety Data Sheet. (n.d.). Science Company. Retrieved from [Link]

-

Sulfuric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]

- Process For The Iodination Of Aromatic Compounds. (n.d.). Google Patents - US20120041224A1.

-

Lab Chemical Safety Guidelines. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. idc-online.com [idc-online.com]

- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 7. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. edvotek.com [edvotek.com]

- 13. nj.gov [nj.gov]

- 14. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

The Strategic Utility of 5-Iodo-2-methoxy-4-methylbenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Iodo-2-methoxy-4-methylbenzoic acid is a polysubstituted aromatic compound poised as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its unique constellation of functional groups—a reactive iodine atom, an electron-donating methoxy group, a sterically influential methyl group, and a versatile carboxylic acid—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, grounded in the principles of modern drug design, and furnishes detailed, field-proven protocols for its use in key synthetic transformations that are foundational to drug discovery.

Introduction: A Scaffold Ripe with Potential

In the quest for novel therapeutics, the design and synthesis of molecules with precise three-dimensional structures and finely-tuned physicochemical properties are paramount. 5-Iodo-2-methoxy-4-methylbenzoic acid (C₉H₉IO₃, MW: 292.07 g/mol ) emerges as a valuable starting material, not for any intrinsic biological activity, but for its exceptional synthetic utility.[1] The strategic placement of its substituents allows for a logical and sequential introduction of molecular complexity.

The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions.[1][2] This "reactive handle" is the cornerstone of its utility, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The carboxylic acid moiety provides a readily derivatizable site for amide bond formation, a ubiquitous linkage in pharmaceuticals. The methoxy and methyl groups, on the other hand, are not merely passive spectators; they exert significant electronic and steric influence on the reactivity of the aromatic ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Core Applications in Drug Discovery

The true value of 5-Iodo-2-methoxy-4-methylbenzoic acid lies in its role as a scaffold for the synthesis of compounds targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. Its structural motifs are found in various classes of therapeutic agents.

Synthesis of Substituted Benzamides as Bioactive Agents

The carboxylic acid functionality of 5-Iodo-2-methoxy-4-methylbenzoic acid is a prime site for amide coupling reactions. Substituted benzamides are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antipsychotic effects. The ability to couple this scaffold with a diverse library of amines allows for the rapid generation of novel chemical entities for biological screening.

Construction of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The presence of the iodine atom makes 5-Iodo-2-methoxy-4-methylbenzoic acid an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are privileged scaffolds in numerous approved drugs, as they can effectively mimic peptide bonds, interact with protein surfaces, and provide conformational rigidity.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of 5-Iodo-2-methoxy-4-methylbenzoic acid in a research setting.

Protocol 1: General Procedure for Amide Coupling via Carbodiimide Activation

This protocol describes a standard method for the formation of an amide bond between 5-Iodo-2-methoxy-4-methylbenzoic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

5-Iodo-2-methoxy-4-methylbenzoic acid

-

Amine of choice (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-